4-Hydroxypropranolol HCl

Catalog No.
S615242
CAS No.
14133-90-5
M.F
C16H22ClNO3
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypropranolol HCl

CAS Number

14133-90-5

Product Name

4-Hydroxypropranolol HCl

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride

Molecular Formula

C16H22ClNO3

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H

InChI Key

ROUJENUXWIFONU-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl

Synonyms

1-(4-hydroxynaphth-1-yloxy)-3-isopropylamino-2- propanol, 4-hydroxypropranolol, 4-hydroxypropranolol hydrochloride, 4-hydroxypropranolol hydrochloride, (+-)-isomer, 4-hydroxypropranolol, (+-)-isomer, 4-hydroxypropranolol, (R)-isomer, 4-hydroxypropranolol, (S)-isomer

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl

Metabolism of Propranolol

-Hydroxypropranolol HCl (4-OH-Propranolol HCl) is a metabolite of the drug propranolol, a beta-blocker commonly used to treat high blood pressure and other conditions.

  • Propranolol undergoes biotransformation in the body, and 4-OH-propranolol is one of the main metabolites formed. PubMed:

Research on 4-OH-Propranolol HCl

Research on 4-OH-Propranolol HCl primarily focuses on its metabolism and detection. Scientists are interested in understanding how the body processes propranolol and how 4-OH-Propranolol HCl affects the overall pharmacological activity of the drug.

  • Enantioselective analysis: This type of research investigates the different forms (enantiomers) of 4-OH-Propranolol HCl and propranolol. Scientists have developed methods to separate and analyze these individual forms, which is important for understanding their specific biological effects. PubMed:
  • Biotransformation studies: These studies involve using organisms like fungi or liver cells to study how propranolol is metabolized into 4-OH-Propranolol HCl. This research helps scientists understand the mechanisms of action of the drug and potential factors affecting its metabolism. PubMed:

4-Hydroxypropranolol hydrochloride is an aromatic compound with the chemical formula C₁₆H₂₁NO₃·HCl and a molecular weight of 311.8 g/mol. It is characterized by a hydroxyl group (-OH) at the fourth position of the propranolol structure. This compound exhibits properties similar to its parent drug, propranolol, and acts as a non-selective beta-adrenergic antagonist .

4-Hydroxypropranolol HCl acts as a non-selective beta-blocker, similar to propranolol. It binds competitively to beta-adrenergic receptors (β1 and β2) in various tissues, preventing the binding of adrenaline and noradrenaline []. This blockage interferes with the signaling cascade initiated by these hormones, leading to various physiological effects:

  • Reduced heart rate and contractility
  • Lowered blood pressure
  • Decreased bronchodilation
  • Hypotension (low blood pressure): Beta-blockade can lead to a decrease in blood pressure, which might be problematic in individuals with pre-existing hypotension.
  • Bradycardia (slow heart rate): Blocking beta-adrenergic receptors can slow down the heart rate, potentially causing issues in individuals with bradycardia or certain heart conditions.
  • Bronchoconstriction: Non-selective beta-blockade can cause narrowing of airways in individuals with asthma or other respiratory problems.

The primary metabolic pathway for 4-hydroxypropranolol involves glucuronidation, where it is conjugated with glucuronic acid. This reaction is facilitated by specific UDP-glucuronosyltransferases (UGTs), particularly UGT1A8, which preferentially glucuronidates the compound over other pathways . The stability of 4-hydroxypropranolol in aqueous solutions has been noted to be a challenge in experimental settings due to its propensity for hydrolysis and degradation .

4-Hydroxypropranolol exhibits significant biological activity as a beta-adrenergic blocker. It is effective in antagonizing the effects of isoprenaline on heart rate and blood pressure in animal models such as cats and guinea pigs. Notably, it possesses intrinsic sympathomimetic activity, which differentiates it from propranolol . Studies indicate that it can induce dose-dependent increases in heart rate in catecholamine-depleted rats, further demonstrating its unique pharmacological profile .

The synthesis of 4-hydroxypropranolol typically involves the hydroxylation of propranolol. Various methods have been explored, including enzymatic processes using specific cytochrome P450 enzymes or chemical hydroxylation techniques . The compound can also be derived from the metabolic conversion of propranolol in vivo.

Interaction studies involving 4-hydroxypropranolol have revealed its capacity to modulate responses to other adrenergic agents. For instance, it has been shown to effectively counteract tachycardia induced by isoprenaline, indicating possible applications in managing conditions like hypertension or anxiety where beta-adrenergic stimulation occurs . Furthermore, research into its glucuronidation pathways provides insights into drug-drug interactions that may affect its efficacy and metabolism .

Several compounds are structurally or functionally similar to 4-hydroxypropranolol. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
PropranololParent compoundNon-selective beta-blockerEstablished clinical use
AtenololBeta-1 selectiveBeta-blockerGreater selectivity for beta-1 receptors
MetoprololBeta-1 selectiveBeta-blockerSelective action with fewer side effects
CarvedilolNon-selectiveBeta-blocker with alpha-blocking activityAntioxidant properties
BisoprololBeta-1 selectiveBeta-blockerLong half-life

4-Hydroxypropranolol stands out due to its dual role as both a metabolite and an active pharmacological agent with intrinsic sympathomimetic activity, which can influence heart rate differently compared to other beta-blockers that lack this property.

Related CAS

10476-53-6 (Parent)

Other CAS

69233-16-5

Dates

Modify: 2023-08-15

Explore Compound Types